Synthesis and characterization of bis(p-chlorophenyl) diselenide
Synthesis and characterization of bis(p-chlorophenyl) diselenide
An In-Depth Technical Guide to the Synthesis and Characterization of Bis(p-chlorophenyl) diselenide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Profile of Organoselenium Compounds
Organoselenium compounds have emerged from the periphery of chemical research to become a focal point in medicinal chemistry and drug development.[1] Their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties, position them as promising scaffolds for novel therapeutic agents.[2][3][4][5] Many of these properties are linked to their ability to mimic the function of selenoenzymes like glutathione peroxidase (GPx), which are crucial for protecting organisms from oxidative stress.[2]
This guide focuses on a specific, yet significant, member of this class: bis(p-chlorophenyl) diselenide . Structurally, it consists of two p-chlorophenyl groups linked by a diselenide (-Se-Se-) bridge.[6] The presence of electron-withdrawing chlorine atoms in the para positions significantly modulates the electronic properties of the selenium atoms, influencing the molecule's reactivity and biological interactions.[7] This compound serves not only as a valuable synthon for introducing the p-chlorophenylseleno moiety into other molecules but also as a subject of investigation for its own intrinsic biological potential.[7]
As a Senior Application Scientist, my objective is to provide a technical, field-proven guide that moves beyond simple procedural lists. This document explains the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into the robust methodologies for its synthesis, the rigorous analytical techniques for its characterization, and the context of its application, grounded in authoritative scientific literature.
Part 1: Synthesis Methodologies
The successful synthesis of bis(p-chlorophenyl) diselenide relies on the precise formation of the carbon-selenium bond and the subsequent diselenide linkage. Several reliable methods have been established, with the Grignard reagent route being one of the most common and effective.
The Grignard Reagent Pathway: A Cornerstone of C-Se Bond Formation
This method is predicated on the nucleophilic attack of an organometallic species (a Grignard reagent) on elemental selenium. The choice of this pathway is strategic; Grignard reagents are potent carbon nucleophiles, readily prepared from organohalides, making them ideal for forming bonds with electrophilic selenium.
The overall process can be visualized as a three-stage workflow:
Caption: A workflow diagram for the synthesis of bis(p-chlorophenyl) diselenide using the Grignard reagent method.
Causality Behind Experimental Choices:
-
Starting Material: While 1-bromo-4-chlorobenzene is a common precursor, p-dichlorobenzene can also be used.[8][9] The greater reactivity of the C-Br bond compared to the C-Cl bond with magnesium can be exploited, but successful Grignard formation from p-dichlorobenzene is also well-documented.[9]
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The presence of moisture will quench the reagent, converting it to chlorobenzene and halting the desired reaction. Therefore, all glassware must be rigorously dried, and anhydrous solvents (like tetrahydrofuran, THF) are mandatory.[10]
-
Initiation: The reaction between magnesium and the aryl halide can sometimes be slow to start. A small crystal of iodine or a few drops of a more reactive halide (like ethyl bromide) can be used to activate the magnesium surface and initiate the reaction.[9]
-
Oxidation: The intermediate p-chlorophenylselenomagnesium halide is oxidized to form the stable diselenide. This oxidation often occurs simply by exposing the reaction mixture to air during the aqueous work-up, providing a convenient and efficient final step.[7]
Experimental Protocol: Grignard Method
-
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). In the dropping funnel, add a solution of 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous THF.
-
Grignard Formation: Add a small portion of the halide solution to the magnesium. If the reaction does not start (indicated by gentle bubbling and heat), add a crystal of iodine. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.[10]
-
Reaction with Selenium: Cool the reaction mixture to 0 °C. Slowly add elemental selenium powder (1.0 eq) in small portions. The mixture will change color as the selenium reacts. Stir at room temperature until all the selenium has been consumed.
-
Work-up and Oxidation: Carefully pour the reaction mixture over ice and acidify with dilute HCl to dissolve any remaining magnesium salts. Transfer the mixture to a separatory funnel. The diselenide will be in the organic layer. Exposing the mixture to air during this process facilitates the oxidation of the selenolate to the diselenide.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield a yellow crystalline powder.[11]
Alternative Synthetic Routes
While the Grignard method is robust, other strategies offer different advantages.
| Synthesis Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Grignard Reagent | 1-Bromo-4-chlorobenzene, Mg, Se | Anhydrous THF | High yield, widely applicable | Requires strict anhydrous conditions |
| Reductive Coupling | p-Chlorobenzeneseleninic acid | Sodium borohydride (NaBH₄) | Mild reaction conditions | Precursor may not be readily available |
| Aryl Diazonium Salt | p-Chloroaniline | NaNO₂, HCl, KSeCN | Good for specific precursors | Diazonium salts can be unstable |
Reductive Coupling Insight: This method involves the reduction of a selenium precursor already containing the aryl group, such as a seleninic acid. Sodium borohydride is a preferred reducing agent due to its mild and selective nature, avoiding unwanted side reactions.[7]
Part 2: Comprehensive Characterization
Confirming the identity, purity, and structure of the synthesized bis(p-chlorophenyl) diselenide requires a multi-technique analytical approach. Each method provides a unique and complementary piece of structural information, creating a self-validating characterization package.
Caption: A flowchart illustrating the multi-technique workflow for the structural characterization of the synthesized compound.
Physical and Chemical Properties
A preliminary assessment involves observing the physical properties of the purified compound.
| Property | Value | Source |
| Chemical Formula | C₁₂H₈Cl₂Se₂ | [6] |
| Molecular Weight | ~381.02 g/mol | [11] |
| Appearance | Yellow crystalline powder | [11] |
| Melting Point | ~89 °C | [11] |
| IUPAC Name | 1-chloro-4-[(4-chlorophenyl)diselanyl]benzene | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the molecular framework in solution.
-
¹H NMR: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this symmetric molecule, the spectrum is characteristically simple. In a solvent like CDCl₃, it typically shows two doublets in the aromatic region (approx. 7.1-7.6 ppm).[7][12] These correspond to the protons ortho and meta to the selenium atom, which split each other.
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show distinct signals for the four different carbon environments in the p-chlorophenyl ring.
-
⁷⁷Se NMR: Although less common, ⁷⁷Se NMR can be performed to directly observe the selenium nuclei, providing definitive evidence of the diselenide bond and its chemical environment.
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and providing evidence for the elemental composition.
-
Molecular Ion Peak: The mass spectrum will show a cluster of peaks corresponding to the molecular ion [M]⁺.
-
Selenium's Isotopic Signature: The most telling feature is the characteristic isotopic pattern of selenium. Selenium has several stable isotopes (notably ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), resulting in a unique and easily identifiable pattern for any selenium-containing fragment, which is a definitive confirmation of the compound's identity.[7]
-
Fragmentation: A primary fragmentation pathway is the cleavage of the weak Se-Se bond, leading to the formation of a [p-ClPhSe]⁺ radical cation.[7]
Expected Mass Spectrometry Fragments
| Fragment | Approximate m/z | Significance |
| [C₁₂H₈Cl₂Se₂]⁺ | 382 (for ⁸⁰Se) | Molecular Ion (M⁺) |
| [C₆H₄ClSe]⁺ | 191 (for ⁸⁰Se) | Se-Se bond cleavage |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Protocol: KBr Pellet Preparation
-
Mix a small amount (~1 mg) of the sample with ~100 mg of dry, spectroscopic grade KBr powder.
-
Grind the mixture thoroughly in an agate mortar.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Analyze the pellet in an FT-IR spectrometer.
Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic Ring |
| 1580-1470 | C=C stretch | Aromatic Ring |
| ~1090 | C-Cl stretch | Aryl Chloride |
| ~500-400 | C-Se stretch | Aryl Selenide |
X-ray Crystallography
For a crystalline solid, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It yields a precise 3D model of the molecule, confirming connectivity and providing detailed geometric parameters such as bond lengths and angles.[13][14] This technique can also reveal how the molecules pack in the crystal lattice, which is governed by weak intermolecular forces.[7]
Part 3: Biological Relevance and Safety
The interest in bis(p-chlorophenyl) diselenide extends to its potential applications in drug development. Like many diaryl diselenides, it has been investigated for a range of biological activities.
-
Antioxidant Activity: Diaryl diselenides are known to be excellent mimics of the enzyme glutathione peroxidase (GPx), which reduces harmful peroxides in the body.[2] This antioxidant capacity is a cornerstone of their therapeutic potential.
-
Antimicrobial & Antiviral Properties: Organoselenium compounds have shown promising activity against various bacterial, fungal, and viral pathogens.[15][16] Derivatives of diselenides have been studied for their ability to inhibit microbial growth and viral replication.[15]
-
Anticancer Potential: The modulation of cellular redox status by organoselenium compounds can induce apoptosis in cancer cells, making them a subject of interest in oncology research.[17]
Safety and Handling
It is crucial to handle bis(p-chlorophenyl) diselenide with appropriate care, as it is classified as a hazardous substance.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H331 (Toxic if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).[6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. Handle the solid powder in a well-ventilated fume hood to avoid inhalation.
-
Disposal: Dispose of waste according to institutional and local environmental regulations. Due to its high aquatic toxicity, it must not be released into drains.[18]
Conclusion
Bis(p-chlorophenyl) diselenide is a compound of significant interest due to its utility in organic synthesis and its potential as a pharmacophore. Its synthesis, primarily through the robust Grignard pathway, is accessible and reliable, provided that critical experimental parameters like anhydrous conditions are respected. A comprehensive characterization, employing a suite of spectroscopic and analytical techniques, is essential for unequivocally verifying its structure and purity. The distinctive isotopic signature of selenium in mass spectrometry and the simple, predictable patterns in NMR spectroscopy serve as powerful diagnostic tools. As research into organoselenium compounds continues to expand, a thorough understanding of the synthesis and characterization of foundational molecules like bis(p-chlorophenyl) diselenide is indispensable for scientists and researchers in the field.
References
-
PubChem. (n.d.). Bis(p-chlorophenyl)disulfide. Retrieved from [Link]
-
Savegnago, L., et al. (2007). Bis(phenylimidazoselenazolyl) diselenide: a compound with antinociceptive properties in mice. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). Bis(p-chlorophenyl) diselenide. Retrieved from [Link]
-
Młochowski, J., et al. (2017). Reaction of bis[(2-chlorocarbonyl)phenyl] Diselenide with Phenols, Aminophenols, and Other Amines towards Diphenyl Diselenides with Antimicrobial and Antiviral Properties. ResearchGate. Retrieved from [Link]
-
Madesclaire, M., et al. (2006). X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[19][19]octane. ResearchGate. Retrieved from [Link]
-
Viana, G. M., et al. (2021). Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics. MDPI. Retrieved from [Link]
-
Khandelwal, B. L., et al. (1996). Bis[(2-dimethylaminomethyl)phenyl] diselenide: its structure and that of [2-(dimethylaminomethyl)phenyl]-selenium bromide. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Synthesis of disulfides and diselenides by copper-catalyzed coupling reactions in water Supplementary Information. Retrieved from [Link]
-
NIST. (n.d.). Disulfide, bis(4-chlorophenyl). Retrieved from [Link]
-
Tan, J., et al. (2013). A novel and efficient synthesis of selenides. Arkat USA. Retrieved from [Link]
-
Gouvea, I. E., et al. (2020). Organoselenium Compounds As a Promising Source of Novel Antimicrobial Agents. ACS Publications. Retrieved from [Link]
-
Gouvea, I. E., et al. (2021). Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents. RSC Publishing. Retrieved from [Link]
-
Ahmed, R., et al. (2022). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. PMC - NIH. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]
-
GSRS. (n.d.). BIS(P-CHLOROPHENYL) DISELENIDE. Retrieved from [Link]
- Gökce, H., et al. (2016). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Journal of Molecular Structure.
-
MDPI. (n.d.). Special Issue : Organoselenium Derivatives in Drug Discovery. Retrieved from [Link]
-
Kumar, A., et al. (2023). Organoselenium compounds beyond antioxidants. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the 1 H NMR spectra of bis-(4-fluorophenyl)-disulfide (4, spectra on top) and 4-fluorothiophenol (1, spectra on bottom).... Retrieved from [Link]
-
Sucgang, R., et al. (2015). UPLC-QTOF Mass Spectrometry Detection of Four Endocrine Disrupting Chemicals... PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2006). Biological importance of organoselenium compounds. Retrieved from [Link]
- Google Patents. (n.d.). United States Patent Office.
-
MDPI. (2023). Organic Compounds with Biological Activity. Retrieved from [Link]
-
ResearchGate. (2003). X-ray structure of bis(salicylidene)-p-diaminobenzene. Retrieved from [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
-
ResearchGate. (2010). 1,2-Bis(2-bromobenzyl)diselane. Retrieved from [Link]
-
ChemBK. (2024). 4-chlorophenylmagnesium bromide. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organoselenium compounds beyond antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bis(p-chlorophenyl) diselenide | C12H8Cl2Se2 | CID 88583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bis(p-chlorophenyl) diselenide | 20541-49-5 | Benchchem [benchchem.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. youtube.com [youtube.com]
- 11. echemi.com [echemi.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterisation and reactions of bis[2-(dimethylaminomethyl)-phenyl] diselenide: its structure and that of [2-(dimethylaminomethyl)phenyl]-selenium bromide - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bis(p-chlorophenyl)disulfide | C12H8Cl2S2 | CID 14360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Bis(phenylimidazoselenazolyl) diselenide: a compound with antinociceptive properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
